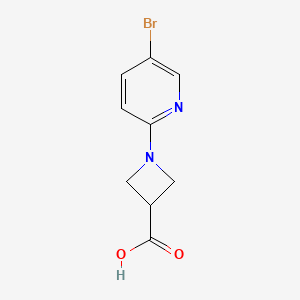1-(5-Bromopyridin-2-yl)azetidine-3-carboxylic acid
CAS No.:
Cat. No.: VC13587684
Molecular Formula: C9H9BrN2O2
Molecular Weight: 257.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H9BrN2O2 |
|---|---|
| Molecular Weight | 257.08 g/mol |
| IUPAC Name | 1-(5-bromopyridin-2-yl)azetidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H9BrN2O2/c10-7-1-2-8(11-3-7)12-4-6(5-12)9(13)14/h1-3,6H,4-5H2,(H,13,14) |
| Standard InChI Key | CFTGVWBPOFXJLT-UHFFFAOYSA-N |
| SMILES | C1C(CN1C2=NC=C(C=C2)Br)C(=O)O |
| Canonical SMILES | C1C(CN1C2=NC=C(C=C2)Br)C(=O)O |
Introduction
Chemical Identification and Structural Analysis
Molecular and Structural Characteristics
The compound’s IUPAC name, 1-(5-bromopyridin-2-yl)azetidine-3-carboxylic acid, reflects its core structure: a pyridine ring substituted with a bromine atom at the 5-position and an azetidine ring (a four-membered saturated heterocycle) at the 2-position, with a carboxylic acid group at the 3-position of the azetidine . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 257.08 g/mol | |
| CAS Number | 1420867-93-1 | |
| SMILES | C1C(CN1C2=NC=C(C=C2)Br)C(=O)O | |
| InChIKey | CFTGVWBPOFXJLT-UHFFFAOYSA-N |
The azetidine ring introduces conformational rigidity, while the pyridine moiety enhances hydrogen-bonding and π-π stacking interactions with biological targets . The bromine atom serves as a handle for further cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, to introduce aryl or amine groups.
Spectroscopic and Computational Data
Predicted physicochemical properties include a density of and a boiling point of . The pKa of the carboxylic acid group is estimated at , indicating moderate acidity . These values, derived from computational models, suggest solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized through a multi-step process involving:
-
Azetidine Ring Formation: Cyclization of 3-aminopropanol derivatives or ring-opening of epoxides to construct the azetidine core .
-
Pyridine Functionalization: Bromination at the 5-position of 2-aminopyridine followed by coupling to the azetidine ring via nucleophilic substitution or metal-catalyzed cross-coupling .
-
Carboxylic Acid Introduction: Oxidation of a hydroxymethyl group or hydrolysis of a nitrile at the azetidine’s 3-position .
Optimization efforts focus on improving yield and purity, with reported yields exceeding 70% in scaled-up protocols . Chromatographic purification and recrystallization from ethanol/water mixtures are standard for achieving >98% purity .
Industrial Production
Large-scale manufacturing employs continuous-flow reactors to enhance reaction control and reduce byproducts . Key challenges include managing exothermic reactions during bromination and ensuring stereochemical purity of the azetidine ring.
Applications in Pharmaceutical Research
Role as a Building Block
The compound’s dual functionality (bromine and carboxylic acid) enables its use in synthesizing kinase inhibitors, protease inhibitors, and G protein-coupled receptor (GPCR) modulators . For example:
-
Kinase Inhibitors: The pyridine ring interacts with ATP-binding pockets, while the azetidine-carboxylic acid improves solubility and metabolic stability.
-
Anticancer Agents: Bromine substitution facilitates the introduction of targeting groups via palladium-catalyzed couplings .
Case Studies
-
PDE10A Inhibitors: Derivatives of this compound have shown nanomolar activity against phosphodiesterase 10A, a target for neurological disorders .
-
Antiviral Candidates: Functionalization with triazole groups has yielded compounds with inhibitory activity against viral proteases .
Physico-Chemical Properties and Stability
The carboxylic acid group necessitates storage at 2–8°C under anhydrous conditions to prevent decarboxylation .
Recent Developments and Future Directions
As of 2024, research prioritizes:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume